5-Propionoxy-5-(1-phenylethyl)barbituric acid
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Overview
Description
5-(1-Phenylethyl)-5-propionyloxybarbituric acid is a barbiturate derivative known for its potential applications in medicinal chemistry. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This compound, with its unique structural modifications, offers distinct pharmacological properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenylethyl)-5-propionyloxybarbituric acid typically involves the condensation of malonic acid derivatives with urea in the presence of a strong acid catalyst The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the barbituric acid core
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization and chromatography techniques to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
5-(1-Phenylethyl)-5-propionyloxybarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted barbiturates, each with potential pharmacological applications.
Scientific Research Applications
5-(1-Phenylethyl)-5-propionyloxybarbituric acid has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: Investigated for its effects on neurotransmitter systems and potential as a sedative or anesthetic agent.
Medicine: Explored for its potential use in treating anxiety, insomnia, and seizure disorders.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and producing sedative and anesthetic effects. The molecular targets include specific subunits of the GABA-A receptor, which are crucial for its pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties but different pharmacokinetics.
Secobarbital: Known for its rapid onset of action and short duration of effects.
Thiopental: Used primarily as an anesthetic agent with ultra-short-acting properties.
Uniqueness
5-(1-Phenylethyl)-5-propionyloxybarbituric acid stands out due to its unique structural modifications, which confer distinct pharmacological properties. Its 1-phenylethyl group enhances lipophilicity, potentially improving its ability to cross the blood-brain barrier. The propionyloxy group may influence its metabolic stability and duration of action, making it a valuable compound for further research and development.
Properties
CAS No. |
37431-38-2 |
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Molecular Formula |
C15H16N2O5 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
[2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate |
InChI |
InChI=1S/C15H16N2O5/c1-3-11(18)22-15(9(2)10-7-5-4-6-8-10)12(19)16-14(21)17-13(15)20/h4-9H,3H2,1-2H3,(H2,16,17,19,20,21) |
InChI Key |
CLFJVCIWWFEVMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(C(=O)NC(=O)NC1=O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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